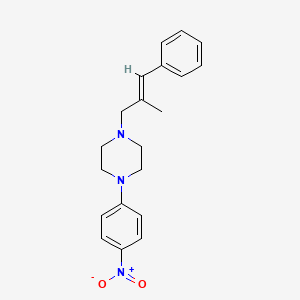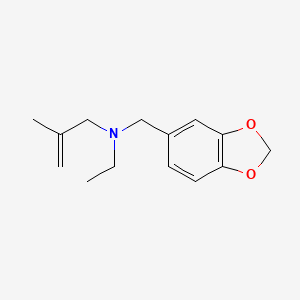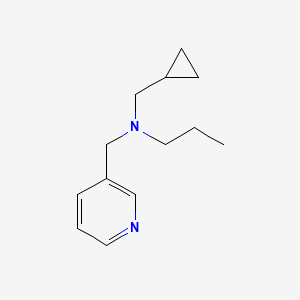![molecular formula C13H20N2O B3851985 2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851985.png)
2-[(4-ethyl-1-piperazinyl)methyl]phenol
描述
2-[(4-ethyl-1-piperazinyl)methyl]phenol, also known as 4-EPIP, is a chemical compound that has been extensively studied for its potential applications in pharmaceutical research. It is a derivative of phenol and piperazine, and its unique structure has led to its use in a variety of scientific studies. In
科学研究应用
2-[(4-ethyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to activate the nuclear factor-κB pathway, which plays a role in the regulation of immune responses.
Biochemical and physiological effects:
Studies have shown that 2-[(4-ethyl-1-piperazinyl)methyl]phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound for research purposes. Additionally, its unique structure and biological activities make it a valuable tool for studying various signaling pathways in the body. However, one of the limitations of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its use in pharmaceutical research. Furthermore, studies are needed to explore its potential use in combination with other drugs to enhance its therapeutic effects. Overall, 2-[(4-ethyl-1-piperazinyl)methyl]phenol is a promising compound for pharmaceutical research, and further studies are needed to fully explore its potential applications.
属性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLEPYZVODEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428112 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3851926.png)

![4-ethyl-2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5-(piperidin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3851945.png)
![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3851947.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
![1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851954.png)
![4-[2-(allyloxy)benzyl]thiomorpholine](/img/structure/B3851959.png)
![N-(2-methoxyphenyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3851961.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B3851965.png)
![1-acetyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B3851982.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)